molecular formula C16H17O3P B5863360 [bis(2-methylphenyl)phosphoryl]acetic acid

[bis(2-methylphenyl)phosphoryl]acetic acid

Cat. No.: B5863360
M. Wt: 288.28 g/mol
InChI Key: SKOQJRUCERBYHT-UHFFFAOYSA-N
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Description

[bis(2-methylphenyl)phosphoryl]acetic acid is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an acetic acid moiety

Properties

IUPAC Name

2-bis(2-methylphenyl)phosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P/c1-12-7-3-5-9-14(12)20(19,11-16(17)18)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOQJRUCERBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(=O)(CC(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(2-methylphenyl)phosphoryl]acetic acid typically involves the reaction of 2-methylphenylphosphine oxide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and scalable. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[bis(2-methylphenyl)phosphoryl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

[bis(2-methylphenyl)phosphoryl]acetic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting phosphorus-related metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [bis(2-methylphenyl)phosphoryl]acetic acid involves its interaction with molecular targets through its phosphoryl group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical and chemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Another organophosphorus compound with similar structural features but different functional groups.

    Diphenylphosphine oxide: A simpler analog with two phenyl groups attached to the phosphorus atom.

    Bis(2-methylphenyl)phosphine oxide: A related compound lacking the acetic acid moiety.

Uniqueness

[bis(2-methylphenyl)phosphoryl]acetic acid is unique due to the presence of both the phosphoryl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.

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